Improved Enzyme Potency and Reduced Lipophilicity Compared to Inhibitor 3 in NMT SAR Series
In a scaffold simplification study of bicyclic N-myristoyltransferase (NMT) inhibitors for malaria, a quinoline-5-yl acetonitrile-containing derivative (compound 19) exhibited improved enzyme potency and reduced lipophilicity compared to the phenyl-based inhibitor 3 . This demonstrates the 5-position quinoline acetonitrile motif confers a favorable balance of potency and physicochemical properties relative to simpler aromatic analogs.
| Evidence Dimension | Enzyme inhibitory activity and lipophilicity |
|---|---|
| Target Compound Data | Compound 19 (quinoline-5-yl acetonitrile derivative): improved enzyme potency vs. 3; reduced lipophilicity vs. 3 |
| Comparator Or Baseline | Inhibitor 3 (phenyl derivative): lower enzyme potency, higher lipophilicity |
| Quantified Difference | Not numerically specified; stated as 'improved' and 'reduced' |
| Conditions | PfNMT enzyme inhibition assay; medicinal chemistry optimization campaign |
Why This Matters
This evidence validates the 5-quinolinyl acetonitrile scaffold as a privileged motif for achieving potency-lipophilicity balance, a key parameter for oral druglikeness and lead optimization.
